molecular formula C6H12O5 B118470 L-fuculose CAS No. 13074-08-3

L-fuculose

Cat. No. B118470
CAS RN: 13074-08-3
M. Wt: 164.16 g/mol
InChI Key: QZNPNKJXABGCRC-LFRDXLMFSA-N
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Description

L-fuculose, also known as 6-deoxy-tagatose, is a ketohexose deoxy sugar . It plays a role in the process of sugar metabolism . This compound can be formed from L-fucose by L-fucose isomerase and converted to this compound-1-phosphate by this compound kinase .


Synthesis Analysis

The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and this compound, can be an efficient way of producing L-fucose for industrial applications . This compound can be formed from L-fucose by L-fucose isomerase and converted to this compound-1-phosphate by this compound kinase .


Molecular Structure Analysis

This compound has a molecular formula of C6H12O5 . It contains 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 4 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols .


Chemical Reactions Analysis

L-fucose isomerase mediates the reversible reaction between L-fucose and this compound . In addition to L-fucose, L-fucose isomerase can metabolize D-arabinose due to its structural similarities .


Physical And Chemical Properties Analysis

This compound has a molar mass of 164.16 g/mol . The optimal conditions for RdFucI activity, an enzyme that acts on this compound, were determined to be 40 °C and pH 10 .

Scientific Research Applications

Biochemical Characterization for Production

L-fuculose is a rare sugar with significant potential in agriculture and medicine. A study focused on L-fucose isomerase from Caldanaerobius polysaccharolyticus highlighted its role in producing this compound. The enzyme exhibited high activity and thermostability, making it promising for industrial applications (Iqbal et al., 2019).

Therapeutic Applications

This compound is used in treating various ailments, including HIV, cancer, Hepatitis B, and human lysosomal disease (fucosidosis). Research on L-fucose isomerase from Paenibacillus rhizosphaerae showed efficient conversion of L-fucose to this compound, suggesting its utility in medicinal applications (Iqbal et al., 2019).

Biocatalysis in Sugar Production

The enzymatic production of this compound and D-ribulose using L-fucose isomerase is an economical method for producing these rare sugars. Their application in food, agriculture, and medicine is significant due to their commercial value (Iqbal et al., 2020).

Enzyme Properties for Industrial Production

A study on L-fucose isomerase from Thermanaeromonas toyohensis described its thermophilicity and high activity, suggesting potential for industrial L-fucose production (Kim & Kim, 2020).

Metabolic and Genetic Research

The fuc regulon in Escherichia coli, responsible for L-fucose dissimilation, was extensively studied, revealing insights into the genetic organization and metabolic pathways involved in this compound processing (Chen et al., 1989).

Crystallographic Studies

Crystallographic analysis of this compound-1-phosphate aldolase from various sources, including psychrophilic yeast, provided structural insights crucial for understanding its function and potential applications (Jaafar et al., 2016).

Mechanism of Action

Target of Action

L-Fuculose primarily targets the enzyme This compound phosphate aldolase . This enzyme is found in various organisms, including Escherichia coli . It plays a crucial role in the metabolism of this compound, catalyzing the cleavage of this compound 1-phosphate to glycerone phosphate and L-lactaldehyde .

Mode of Action

This compound interacts with its target, this compound phosphate aldolase, through a process of enzymatic isomerization . This process involves the conversion of this compound to L-fucose . The enzyme exhibits higher activity for this compound than for L-fucose, and the rate for the reverse reaction of converting this compound to L-fucose is higher than that for the forward reaction of converting L-fucose to this compound .

Biochemical Pathways

This compound is involved in the L-fucose metabolic pathway . This pathway begins with the isomerization of L-fucose to this compound by the enzyme L-fucose isomerase . This compound is then phosphorylated to this compound-1-phosphate by this compound kinase . The this compound-1-phosphate is then cleaved by this compound phosphate aldolase to form glycerone phosphate and L-lactaldehyde .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its metabolism by gut microorganisms . These microorganisms metabolize this compound and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in this compound metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism .

Result of Action

The metabolism of this compound results in the production of short-chain fatty acids . These fatty acids are used by epithelial cells to recover most of the energy used up during L-fucose synthesis . Additionally, this compound has been found to enhance the immunostimulatory activity of dendritic cells (DCs), promoting myeloid maturation toward monocyte-derived DCs (moDC) .

Action Environment

The action of this compound is influenced by the gut environment, particularly the presence of gut microorganisms . These microorganisms play a crucial role in the metabolism of this compound, and their activity can be influenced by various environmental factors, including diet and the presence of other microorganisms . Furthermore, this compound is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime .

Safety and Hazards

When handling L-fuculose, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

L-fucose metabolism by the gut microbiome plays an important role in the symbiotic relationship between microorganisms and humans . In the future, genetically engineered probiotics may control the gut microbiome structure and concentrations of SCFAs in the gut through the modulation of L-fucose metabolism .

properties

IUPAC Name

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPNKJXABGCRC-LFRDXLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13074-08-3
Record name L-Fuculose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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